2-(Methylamino)-1-phenylethanol

Übersicht

Beschreibung

2-(Methylamino)-1-phenylethanol is a reagent used in the synthesis of novel hydrazine inhibitors for human vascular adhesion protein-1.

α -(Methylaminomethyl)benzyl alcohol is a potential substrate for studies involving phenylethanolamine-N-methyltransferase.

N-methylphenylethanolamine is an alkaloid that is ethanolamine having the phenyl group at the 1-position and a methyl group attached to the nitrogen. It has been isolated from Halostachys caspica. It has a role as a human metabolite and a plant metabolite. It is an alkaloid and a member of phenylethanolamines. It is a conjugate base of a N-methylphenylethanolaminium.

N-Methylphenylethanolamine, also known as (+-)-halostachine or this compound, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. N-Methylphenylethanolamine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).

Wissenschaftliche Forschungsanwendungen

Nichtlineares optisches Material

Feld: Photonik und Optoelektronik

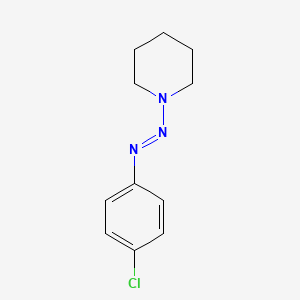

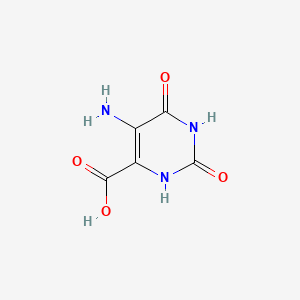

Ergebnisse: Die Verbindung zeigte eine signifikante Hyperpolarisierbarkeit erster Ordnung, was auf ihr Potenzial als nichtlineares optisches Material für Anwendungen in der optischen Kommunikation, Datenspeicherung und Bildverarbeitung hindeutet {svg_1}.

CO2-Abscheidung

Feld: Umweltwissenschaften und Verfahrenstechnik

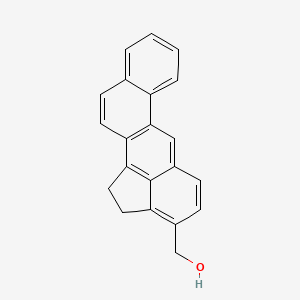

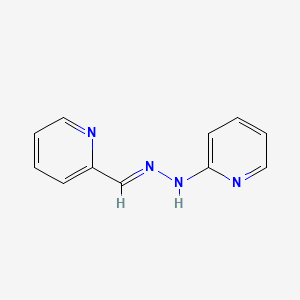

Ergebnisse: 2-(Methylamino)-1-phenylethanol zeigte sich vielversprechend als Teil neuartiger Phasenwechsel-Lösungsmittelmischungen für die CO2-Abscheidung, was eine Alternative zu traditionellen Lösungsmitteln wie Monoethanolamin (MEA) darstellt {svg_2}.

Zwischenprodukt der synthetischen Chemie

Feld: Industrielle Chemie

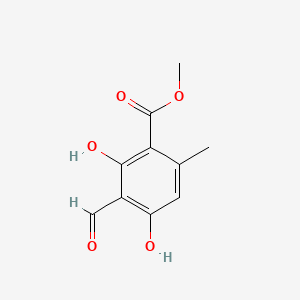

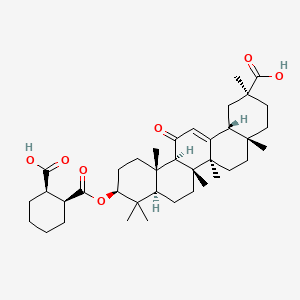

Ergebnisse: Seine Anwendungen erstrecken sich über die Herstellung von Textilschmiermitteln, Poliermitteln, Reinigungsmitteln, Körperpflegeprodukten, elektrostatischen Autolacken und Säuregasscrubbern {svg_3}.

Pharmazeutische Forschung

Feld: Medizinische Chemie

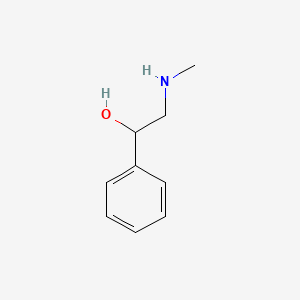

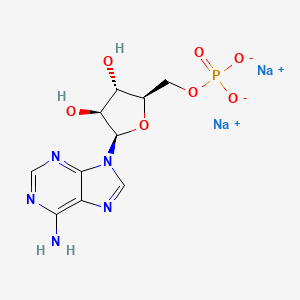

Ergebnisse: Einige Derivate zeigten Aktivität als Antiandrogene und blutdrucksenkende Medikamente, während andere auf antimikrobielle Eigenschaften untersucht werden {svg_4}.

Materialwissenschaft

Feld: Materialwissenschaften

Ergebnisse: Die hohe Polarisierbarkeit und Hyperpolarisierbarkeit deuten darauf hin, dass Derivate von this compound für die Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden könnten {svg_5}.

Analytische Chemie

Feld: Spektroskopie

Ergebnisse: Die umfassende Schwingungsanalyse und die Korrelation der Grundmoden tragen zu einem besseren Verständnis ähnlicher Verbindungen bei und unterstützen die Entwicklung neuer analytischer Methoden {svg_6}.

Safety and Hazards

N-methylphenylethanolamine has been labeled with the signal word “Warning” according to GHS labelling . Hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P312 (IF INHALED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Wirkmechanismus

Target of Action

Halostachine, also known as 2-(Methylamino)-1-phenylethanol or N-methylphenylethanolamine, is a natural product and an alkaloid . It is structurally a β-hydroxy-phenethylamine, related to its better-known “parent” biogenic amine, phenylethanolamine . The primary targets of Halostachine are likely to be similar to those of phenylethanolamine, which include alpha and beta-adrenergic receptors .

Mode of Action

Halostachine’s mode of action is thought to be similar to that of phenylethanolamine and ephedrine . Phenylethanolamine acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .

Biochemical Pathways

The biochemical pathways affected by Halostachine are likely to be those involved in the adrenergic system. Activation of alpha and beta-adrenergic receptors can lead to various downstream effects, including vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .

Pharmacokinetics

It is known that n-methylphenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with a half-life (t 1/2) of approximately 97 minutes for the alpha phase and 564 minutes for the beta phase . The “plasma half-life” of N-methylphenylethanolamine was therefore about 1 hour .

Result of Action

The molecular and cellular effects of Halostachine’s action are likely to be similar to those of phenylethanolamine and ephedrine. These can include vasoconstriction, increased heart rate, and increased force of heart contractions .

Biochemische Analyse

Biochemical Properties

N-methylphenylethanolamine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is phenylethanolamine N-methyltransferase (PNMT), which catalyzes the methylation of phenylethanolamine to form N-methylphenylethanolamine . This interaction is crucial for the biosynthesis of epinephrine from norepinephrine. Additionally, N-methylphenylethanolamine acts as a substrate for various adrenergic receptors, influencing their activity and modulating physiological responses .

Cellular Effects

N-methylphenylethanolamine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, N-methylphenylethanolamine can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . For instance, it can induce the activation of cyclic AMP (cAMP) pathways, which play a role in regulating metabolic processes and energy balance . Additionally, N-methylphenylethanolamine has been observed to affect heart rate and vascular tone, highlighting its impact on cardiovascular function .

Molecular Mechanism

At the molecular level, N-methylphenylethanolamine exerts its effects through specific binding interactions with adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by N-methylphenylethanolamine, initiate a cascade of intracellular events . This includes the activation of adenylate cyclase, leading to increased levels of cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in changes in cellular function and gene expression . Additionally, N-methylphenylethanolamine can influence enzyme activity, either by acting as a substrate or by modulating enzyme kinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methylphenylethanolamine have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that N-methylphenylethanolamine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to N-methylphenylethanolamine has been associated with sustained activation of adrenergic receptors, leading to prolonged changes in cellular signaling and metabolism . These effects are particularly relevant in the context of in vitro and in vivo studies, where the temporal dynamics of N-methylphenylethanolamine’s action are critical for understanding its pharmacological potential .

Dosage Effects in Animal Models

The effects of N-methylphenylethanolamine vary with different dosages in animal models. At low doses, N-methylphenylethanolamine has been shown to exert mild stimulatory effects on the cardiovascular system, including increased heart rate and blood pressure . At higher doses, it can lead to adverse effects such as tachycardia and hypertension . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings. Additionally, threshold effects have been observed, where certain physiological responses are only triggered above specific concentration levels .

Metabolic Pathways

N-methylphenylethanolamine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PNMT . This enzyme-mediated methylation is a key step in the biosynthesis of epinephrine from norepinephrine. Furthermore, N-methylphenylethanolamine can influence metabolic flux by modulating the activity of adrenergic receptors, which are involved in regulating energy metabolism and homeostasis . The compound’s role as a metabolite in both human and plant systems underscores its significance in various biological contexts .

Transport and Distribution

Within cells and tissues, N-methylphenylethanolamine is transported and distributed through specific mechanisms involving transporters and binding proteins . It is known to interact with adrenergic receptors on the cell surface, facilitating its uptake and subsequent intracellular signaling . Additionally, N-methylphenylethanolamine can be localized to specific tissues, such as the adrenal glands, where it participates in the synthesis of catecholamines . Its distribution within the body is influenced by factors such as tissue-specific expression of transporters and receptors .

Subcellular Localization

The subcellular localization of N-methylphenylethanolamine is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with adrenergic receptors and other target proteins . Additionally, N-methylphenylethanolamine can be found in specific organelles, such as the endoplasmic reticulum and mitochondria, where it may influence organelle-specific functions . Post-translational modifications and targeting signals play a role in directing N-methylphenylethanolamine to these subcellular compartments, ensuring its proper localization and activity .

Eigenschaften

IUPAC Name |

2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-95-8 (hydrochloride) | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90988242 | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6589-55-5, 68579-60-2 | |

| Record name | 2-(Methylamino)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(methylamino)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSTACHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)